molecular formula C18H17ClN2O2 B4234724 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide

2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide

Cat. No. B4234724
M. Wt: 328.8 g/mol
InChI Key: BJSQDMNVBFGVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CDMA and is a synthetic derivative of benzofuran. CDMA has been found to exhibit a range of biological and pharmacological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of CDMA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. CDMA has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CDMA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. CDMA has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, CDMA has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

CDMA has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities and is stable under a range of conditions. CDMA is also relatively non-toxic and has low side effects. However, one limitation of CDMA is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on CDMA. One potential area of investigation is its use as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore the potential of CDMA in combination with other drugs for the treatment of cancer. Further research is also needed to fully understand the mechanism of action of CDMA and its potential therapeutic applications.

Scientific Research Applications

CDMA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. CDMA has also been investigated for its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-11-7-15-17(12(2)18(11)19)13(10-23-15)8-16(22)21-9-14-5-3-4-6-20-14/h3-7,10H,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSQDMNVBFGVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CO2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.